Isopulegol

Übersicht

Beschreibung

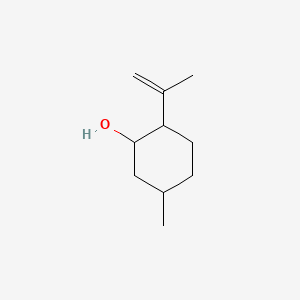

Isopulegol is a monoterpene alcohol with the molecular formula C10H18O. It is a colorless liquid with a pleasant minty aroma, commonly found in the essential oils of various aromatic plants. This compound is a key intermediate in the synthesis of menthol and is known for its diverse applications in the pharmaceutical, cosmetic, and fragrance industries .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isopulegol wird hauptsächlich durch die Cyclisierung von Citronellal über eine intramolekulare Prins-Reaktion synthetisiert. Diese Reaktion beinhaltet die Protonierung der Aldehydgruppe von Citronellal, gefolgt von einer intramolekularen Umlagerung und Deprotonierung, um this compound zu bilden . Die Reaktion wird typischerweise durch Lewis-Säuren wie Zinkbromid oder Zinkchlorid oder durch heterogene Säurekatalysatoren wie Wolframoxid-basierte Materialien katalysiert .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound oft die Verwendung von festen, trägergestützten Säuren und Heteropolysäuren, um Abfall zu minimieren und die Sicherheit zu verbessern. Beispielsweise wurden p-Toluolsulfonsäure und Wolframphosphorsäure auf Silika verwendet, um hohe Ausbeuten und Selektivität bei der Cyclisierung von Citronellal zu this compound zu erreichen .

Analyse Chemischer Reaktionen

Epoxidation and Aminolysis

Benzyl-protected isopulegol derivatives undergo epoxidation followed by aminolysis to produce aminodiols and aminoalcohols .

| Reaction Step | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Epoxidation | mCPBA, Na₂HPO₄·12H₂O, CH₂Cl₂, 25°C | Epoxides 23a/23b | 29–43% |

| Aminolysis (ring opening) | Primary amines, LiClO₄, MeCN, 70–80°C | 1,3-Oxazinanes (24a–32a , 24b–32b ) | 50–95% |

| Deprotection | 5% Pd/C, H₂, MeOH | Free aminodiols | 85–95% |

-

Key Findings :

Dihydroxylation

Dihydroxylation of (−)-isopulegol using OsO₄/NMO generated diastereomeric diols (22a and 22b ) in a 1:1 ratio, which were separated chromatographically .

| Parameter | Details |

|---|---|

| Reagents | 2% OsO₄ in t-BuOH, 50% NMO/H₂O |

| Conditions | Acetone, 25°C, 24 h |

| Products | Diols 22a (oil) and 22b (crystal) |

| Yield | 28% combined |

Oxidation to Diols and Derivatives

(−)-Isopulegol was oxidized to diols, which were functionalized into monobenzyl- or dibenzyl-protected derivatives for downstream reactions .

| Derivative | Transformation | Products |

|---|---|---|

| Monobenzyl diol | Epoxidation + aminolysis | Aminotriols |

| Dibenzyl diol | Ring-opening with amines | Aminodiols |

-

Notable Reaction :

Biotransformation by Rhodococcus rhodochrous

Microbial oxidation of (−)-isopulegol by R. rhodochrous IEGM 1362 produced hydroxylated metabolites .

| Parameter | Details |

|---|---|

| Substrate | 0.025% (−)-isopulegol in RS medium |

| Key Metabolites | 2 (m/z 170), 3 (m/z 184) |

| Conversion | 90.2% after 5 days |

| Selectivity | 66.9% for 2 , 25.7% for 3 |

-

Kinetic Profile :

Antimicrobial and Antioxidant Activity

Aminodiols and tetraols derived from this compound exhibited:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Isopulegol exhibits a range of pharmacological activities that make it a candidate for therapeutic use.

Central Nervous System Effects

Research has demonstrated that this compound possesses anxiolytic and depressant-like effects in animal models. In studies involving male mice, this compound administered at doses of 25 and 50 mg/kg significantly influenced behavior in elevated plus maze tests, akin to the effects of diazepam, without impairing motor coordination . Additionally, it was shown to prolong pentobarbital-induced sleep time and increase immobility in forced swimming tests, suggesting potential as an anxiolytic agent .

Antinociceptive Properties

This compound has been investigated for its antinociceptive effects. In formalin-induced nociception models, it exhibited dose-dependent pain relief at varying concentrations (0.78 to 25 mg/kg), indicating its potential as an analgesic . Mechanistic studies suggest involvement of opioid pathways and potassium ATP channels in mediating these effects.

Gastroprotective and Antioxidant Activities

Studies have also highlighted this compound's gastroprotective properties and its ability to scavenge free radicals, contributing to its antioxidant profile . This may have implications for gastrointestinal health and oxidative stress-related conditions.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis.

Chiral Ligands Development

Recent advancements have focused on synthesizing chiral ligands from this compound for asymmetric transformations. A new family of bi- and trifunctional chiral ligands was developed through nucleophilic addition reactions with primary amines . These ligands demonstrated significant antimicrobial activity against various bacterial strains, showcasing their utility in catalysis and medicinal chemistry.

Synthesis of Derivatives

This compound can be transformed into various derivatives with enhanced biological activities. For instance, aminodiol derivatives synthesized from this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship studies revealed that specific modifications could enhance efficacy against certain pathogens.

Antimicrobial Applications

The antimicrobial potential of this compound has been explored extensively.

Antimicrobial Activity

This compound derivatives have shown significant inhibition against a range of microbial strains. For example, certain aminodiol derivatives demonstrated over 40% inhibition against Pseudomonas aeruginosa and varying degrees of activity against Staphylococcus aureus and Bacillus subtilis . This suggests that this compound could be developed into effective antimicrobial agents.

Biotransformation Studies

Recent studies have investigated the biotransformation of this compound by actinobacteria such as Rhodococcus rhodochrous, which could lead to the production of novel compounds with potential antitumor activity . This biocatalytic approach highlights the versatility of this compound in producing pharmacologically active compounds through microbial metabolism.

Wirkmechanismus

Isopulegol exerts its effects through various mechanisms:

Antimicrobial Activity: It inhibits the efflux pump activity in bacteria such as Staphylococcus aureus, enhancing the effectiveness of antibiotics.

Gastroprotective Effect: this compound promotes gastroprotection by increasing the levels of endogenous prostaglandins, opening ATP-sensitive potassium channels, and exhibiting antioxidant properties.

Anti-inflammatory and Anticonvulsant Effects: It acts on GABA-A receptors and muscarinic receptors, contributing to its sedative and anticonvulsant properties.

Vergleich Mit ähnlichen Verbindungen

Isopulegol gehört zur Familie der Monoterpene, zu der Verbindungen wie Limonen, Linalool und Menthol gehören. Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner spezifischen strukturellen Merkmale und Reaktivität einzigartig:

Limonen: Wird hauptsächlich wegen seines Zitrusaromas und als Vorläufer für Carvon verwendet.

Linalool: Bekannt für seinen blumigen Duft und die Verwendung in Duftstoffen sowie als Insektenschutzmittel.

Menthol: Weit verbreitet wegen seines kühlenden Effekts und in medizinischen Produkten.

Die einzigartige Fähigkeit von this compound, als Zwischenprodukt bei der Synthese von Menthol zu dienen, und seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Biologische Aktivität

Isopulegol, a monoterpene alcohol found in various plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, anti-anxiety, gastrointestinal protective effects, and potential as an antitumor agent. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound (C10H18O) is a colorless liquid with a minty aroma, commonly derived from essential oils of plants such as Mentha species. Its structure features a cyclohexene ring with a hydroxyl group, contributing to its biological activity.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies:

- Acute and Chronic Inflammation : A study evaluated this compound's effects on acute inflammation using carrageenan-induced paw edema models and chronic inflammation via cotton pellet-induced granuloma models. Results indicated that this compound effectively reduced inflammatory markers and edema, suggesting its potential as an anti-inflammatory agent .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of histamine and prostaglandin pathways, which play critical roles in inflammatory responses .

| Study | Method | Dose | Result |

|---|---|---|---|

| Próspero et al., 2020 | Paw edema model | 10 mg/kg | Significant reduction in edema |

| Próspero et al., 2020 | Granuloma model | 10 mg/kg | Decreased cytokine levels (IL-1β, TNF-α) |

2. Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective effects:

- Anti-Epileptic Activity : In animal studies, this compound delayed the onset of seizures in mice and reduced mortality rates associated with convulsions. This protective effect is believed to be linked to its antioxidant properties and positive modulation of GABA-A receptors .

3. Gastrointestinal Protection

This compound has been shown to protect against gastrointestinal damage:

- Ulcer Prevention : Studies indicate that this compound can prevent ulcer formation in the stomach and intestines through its antioxidant effects and modulation of endogenous prostaglandins .

4. Antitumor Potential

Emerging research suggests that this compound may have antitumor properties:

- Antiproliferative Activity : A study investigated this compound-based derivatives for their antiproliferative effects on various human cancer cell lines (e.g., HeLa, MDA-MB-231). The results showed substantial inhibition of cell growth comparable to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound Derivative | HeLa | >70% |

| This compound Derivative | MDA-MB-231 | >70% |

Case Study 1: In Vivo Anti-Inflammatory Activity

In a controlled experiment involving rodent models, researchers administered this compound and assessed its anti-inflammatory effects through various metrics, including paw edema measurement and cytokine analysis. The study concluded that this compound significantly mitigated inflammation compared to control groups .

Case Study 2: Antiepileptic Effects

In a separate study focusing on seizure models in mice, this compound was found to delay seizure onset significantly. The study highlighted the compound's role in enhancing GABAergic activity, thus providing insights into its potential use in treating epilepsy .

Safety Profile

While generally considered safe, some adverse effects have been reported:

- Toxicity : High doses of this compound can lead to skin irritation and gastrointestinal distress. Animal studies indicate low acute toxicity at doses up to 2000 mg/kg .

- Behavioral Effects : Some studies noted increased depression-like behaviors in animal models treated with this compound, necessitating further research into its psychological impacts .

Eigenschaften

IUPAC Name |

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044461 | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-67-6, 89-79-2 | |

| Record name | 5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Menth-8-en-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.